ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate is an organic compound with a complex structure It is characterized by the presence of a cyano group, a phenyl ring with an isopropyl substituent, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate involves its interaction with specific molecular targets. The cyano group and the ester group can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate: Similar structure but lacks the cyano and amino groups.
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate: Contains a thiophene ring instead of the benzoate group.
Uniqueness
Ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate is unique due to the presence of both the cyano and amino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O3/c1-4-27-22(26)18-9-11-20(12-10-18)24-21(25)19(14-23)13-16-5-7-17(8-6-16)15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b19-13+ |
InChI Key |
GCTYYVZSVBSSFW-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.